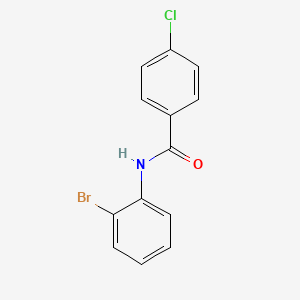

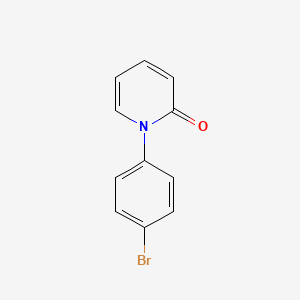

N-(2-bromophenyl)-4-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

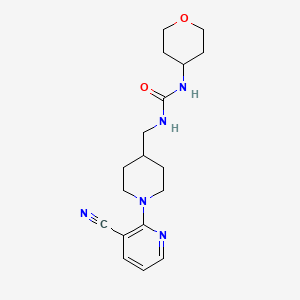

The synthetic route for this compound involves the reaction of 4-chlorobenzoic acid with 2-bromophenylamine . The amide group forms through condensation between the carboxylic acid and the amine functional groups. The reaction typically occurs under acidic or basic conditions, resulting in the formation of N-(2-bromophenyl)-4-chlorobenzamide .

Molecular Structure Analysis

The molecular structure of N-(2-bromophenyl)-4-chlorobenzamide consists of a benzene ring with a chlorine atom at position 4 and a bromine atom at position 2. The amide functional group (CONH) is attached to the benzene ring. The arrangement of atoms and bond angles can be visualized using computational tools .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Synthesis and Structural Characterization

N-(2-bromophenyl)-4-chlorobenzamide has been a subject of interest in the synthesis and structural characterization of chemical compounds. For example, the synthesis and characterization of related benzamide compounds have been documented, such as the synthesis of N-Piperidine benzamides CCR5 antagonists (Cheng De-ju, 2015). Similarly, the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide highlight the focus on benzamide derivatives in research (H. Bi, 2014).

Pharmacodynamic Studies

Some benzamide compounds have been studied for their pharmacodynamic properties. For instance, the synthesis and pharmacodynamic study of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide has been explored, showing its potential biological activities (Zhang Xiao-yong, 2005).

Radiation Protection Features

Benzamide derivatives have been investigated for their radiation protection features. An experimental work on the radiation protection features of some bioactive compounds of Mannich bases, including benzamide derivatives, has been conducted, showing their potential in medical oncology and nuclear medicine (D. Yılmaz, E. Kavaz, H. Gul, 2020).

Antifungal Activities

Research on benzamide derivatives also extends to their antifungal activities. For example, the in vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against common and emerging yeasts and molds have been evaluated, showcasing the broad-spectrum activity of these compounds (V. Buchta et al., 2004).

Catalytic Reactions

The role of benzamide derivatives in catalytic reactions is another area of study. The Cobalt(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides demonstrates the chemical reactivity and potential applications of these compounds in synthesizing biologically active molecules (N. Muniraj, K. R. Prabhu, 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2-bromophenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMKCUYDMAFXQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2370943.png)

![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2370948.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)

![2-[4-[(Z)-2-Cyano-3-[1-(4-methoxyphenyl)ethylamino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370950.png)

![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)

![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)